Bis-PEG13-acid
Overview
Description
Bis-PEG13-acid is a polyethylene glycol derivative containing two terminal carboxylic acid groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators to form stable amide bonds .
Mechanism of Action
Target of Action
Bis-PEG13-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups . The primary targets of this compound are primary amine groups . These amine groups are present in various biological molecules, including proteins, peptides, and other amine-containing compounds. The interaction between this compound and these primary amines forms the basis of its mode of action .
Mode of Action
This compound interacts with its targets (primary amine groups) through a process known as PEGylation . In the presence of activators such as EDC or DCC, the terminal carboxylic acids of this compound can react with primary amine groups to form a stable amide bond . This reaction results in the modification of the target molecule, altering its properties and behavior .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target molecule. It’s important to note that this compound is often used in the synthesis of protacs . PROTACs are molecules that can selectively degrade target proteins, exploiting the intracellular ubiquitin-proteasome system . Therefore, the biochemical pathways affected by this compound would be those related to the target protein of the specific PROTAC .
Pharmacokinetics
The hydrophilic peg spacer in this compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific target molecule and the context in which it is used. For instance, when used in the synthesis of PROTACs, the result of this compound’s action could be the selective degradation of a target protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the carboxylic acid groups in this compound . Additionally, the presence of other reactive groups can also influence the efficiency of the PEGylation process . .
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acids of Bis-PEG13-acid can react with primary amine groups in the presence of activators such as EDC or DCC to form a stable amide bond . This property allows this compound to interact with various biomolecules, including enzymes and proteins, in biochemical reactions .
Cellular Effects
As a PROTAC linker, this compound plays a crucial role in the function of PROTAC molecules . PROTACs are designed to target specific proteins for degradation, thereby influencing various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a linker in PROTAC molecules . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . The ability of this compound to form stable amide bonds with primary amine groups is key to its function in this process .
Metabolic Pathways
As a PROTAC linker, it is likely involved in the ubiquitin-proteasome system, which is responsible for protein degradation .
Subcellular Localization
As a component of PROTAC molecules, it may be found wherever these molecules exert their effects, which could include various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis-PEG13-acid is synthesized through the reaction of polyethylene glycol with carboxylic acid groups. The process involves the activation of carboxylic acids using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), followed by the reaction with polyethylene glycol .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar activation and reaction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored at low temperatures to maintain stability .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions with primary amines to form amide bonds.
Esterification Reactions: The carboxylic acid groups can react with alcohols to form esters in the presence of catalysts.
Common Reagents and Conditions:
EDC or DCC: Used as activators for the formation of amide bonds.
Catalysts: Used in esterification reactions to facilitate the reaction between carboxylic acids and alcohols.
Major Products Formed:
Amides: Formed through the reaction with primary amines.
Esters: Formed through esterification reactions with alcohols.
Scientific Research Applications
Bis-PEG13-acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bis-PEG12-acid: Similar structure but with a shorter polyethylene glycol spacer.
Bis-PEG14-acid: Similar structure but with a longer polyethylene glycol spacer.
Uniqueness: Bis-PEG13-acid is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications where precise control over molecular properties is required .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O17/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVYBDAGTRVAAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585037 | |
Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892155-64-5 | |
Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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